molecular formula C17H26N2O2 B2477675 N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide CAS No. 1797889-69-0

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide

Cat. No.: B2477675
CAS No.: 1797889-69-0
M. Wt: 290.407
InChI Key: NJARMPPJAPPWLF-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(2)11-17(20)18-14-6-8-15(9-7-14)19-10-4-5-16(12-19)21-3/h6-9,13,16H,4-5,10-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJARMPPJAPPWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with 3-methylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the butanamide moiety differentiates it from other piperidine derivatives, potentially leading to unique interactions and applications .

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores its synthesis, biological effects, and implications for medicinal chemistry based on diverse sources.

Chemical Structure and Synthesis

The compound's chemical formula is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, with a molecular weight of 288.38 g/mol. It features a piperidine ring substituted with a methoxy group and an amide functional group, which are critical for its biological interactions.

Synthesis Method:
The synthesis typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This process allows for efficient formation of the desired amide product through standard purification techniques like column chromatography .

Pharmacological Properties

This compound has been investigated for various pharmacological activities, including:

  • Analgesic Effects: Preliminary studies suggest that the compound may exhibit pain-relieving properties, potentially through modulation of pain pathways involving opioid receptors.
  • Anti-inflammatory Activity: Research indicates that it may inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential: Some derivatives have shown cytotoxic effects in cancer cell lines, suggesting that this compound could be explored further in cancer therapy .

The compound's biological activity is hypothesized to be mediated through interactions with specific biological targets:

  • Receptor Binding: The piperidine moiety may enhance binding affinity to certain receptors, influencing neurotransmitter systems involved in pain and inflammation.
  • Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in inflammatory processes or cancer cell proliferation, although specific targets remain to be fully elucidated.

In Vitro Studies

Recent studies have evaluated the compound's effects on various cell lines:

  • Cytotoxicity Assays: In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against HeLa (cervical cancer) and A549 (lung cancer) cells with IC50 values indicating effective concentrations for inducing apoptosis .
  • Anti-inflammatory Assays: The compound was tested for its ability to inhibit pro-inflammatory cytokines in macrophage cell lines, showing promise as an anti-inflammatory agent.

Toxicological Profile

A comprehensive toxicological evaluation highlighted that while the compound shows potential therapeutic benefits, it also necessitates careful consideration of its safety profile. In silico predictions indicated possible hepatotoxicity and neurotoxicity at higher concentrations .

Data Summary Table

Property Value
Molecular FormulaC17H24N2O2
Molecular Weight288.38 g/mol
IC50 (HeLa Cells)~226 µg/mL
IC50 (A549 Cells)~242 µg/mL
Potential ActivitiesAnalgesic, Anti-inflammatory
Toxicological ConcernsHepatotoxicity, Neurotoxicity

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